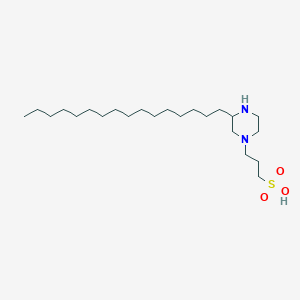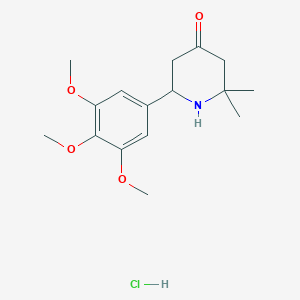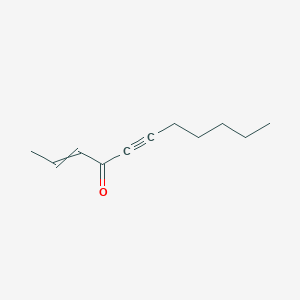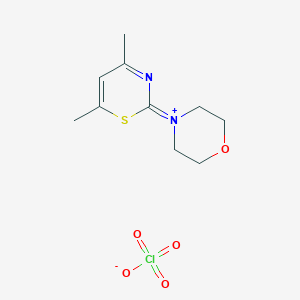
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. This compound is particularly interesting due to its combination of a thiazine ring and a morpholinium ion, making it a subject of study in various scientific fields .
Vorbereitungsmethoden
The synthesis of 4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate typically involves the reaction of 4,6-dimethyl-2H-1,3-thiazine with morpholine in the presence of perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Wissenschaftliche Forschungsanwendungen
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate can be compared with other similar compounds, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride: This compound has a similar structure but with different substituents on the thiazine ring.
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: Another related compound with a thiazine ring but different functional groups.
The uniqueness of this compound lies in its specific combination of a thiazine ring and a morpholinium ion, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88626-29-3 |
|---|---|
Molekularformel |
C10H15ClN2O5S |
Molekulargewicht |
310.76 g/mol |
IUPAC-Name |
4-(4,6-dimethyl-1,3-thiazin-2-ylidene)morpholin-4-ium;perchlorate |
InChI |
InChI=1S/C10H15N2OS.ClHO4/c1-8-7-9(2)14-10(11-8)12-3-5-13-6-4-12;2-1(3,4)5/h7H,3-6H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
HTNFUSMOKDRBRF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=NC(=[N+]2CCOCC2)S1)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


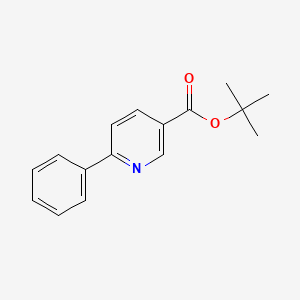
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
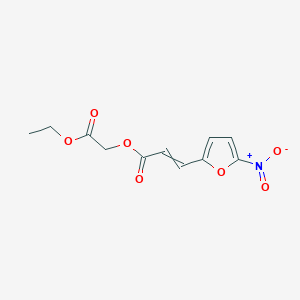
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
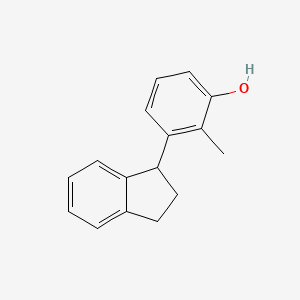

![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
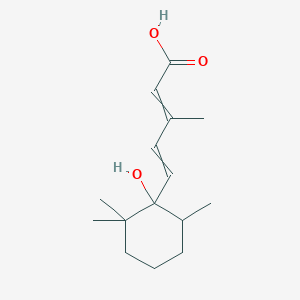
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

